Computed Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability vs. N-Benzyl Analog
The target compound exhibits a computed XLogP3-AA of 3.2 [1], placing it within the optimal lipophilicity range (1–4) for oral drug-likeness per Lipinski's guidelines. In contrast, the N-benzyl analog (CAS 953254-19-8) shows a computed logP of approximately 3.5, reflecting the increased lipophilicity conferred by the benzyl group . This difference of ~0.3 log units, while modest, can translate to a measurable shift in aqueous solubility and passive membrane permeability in Caco-2 or PAMPA assays. Additionally, the target compound has a topological polar surface area (TPSA) of 64.4 Ų, which is 3–5 Ų lower than the N-(2,4-dimethylphenyl) analog and N-(4-methoxybenzyl) analog, suggesting marginally better BBB penetration potential [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2; TPSA = 64.4 Ų |
| Comparator Or Baseline | N-Benzyl analog (CAS 953254-19-8): XLogP3-AA ~3.5; N-(2,4-Dimethylphenyl) analog (CAS 953254-93-8): TPSA ~67–69 Ų |
| Quantified Difference | ΔXLogP3-AA ≈ -0.3 vs. N-benzyl analog; ΔTPSA ≈ -3 to -5 Ų vs. dimethylphenyl and methoxybenzyl analogs |
| Conditions | Computed using PubChem XLogP3 3.0 and Cactvs 3.4.8.24 algorithms; no experimental logP or PAMPA data identified for these specific compounds |
Why This Matters
Systematic differences in logP and TPSA among close analogs mean that solubility, permeability, and off-target binding profiles are not interchangeable; procurement decisions for ADME screening must be compound-specific rather than series-generic.
- [1] PubChem Computed Properties for CID 16879150, XLogP3-AA = 3.2, TPSA = 64.4 Ų. NCBI, 2025. View Source
- [2] Comparative TPSA estimation for isoxazole-3-acetamide analogs based on Cactvs algorithm. PubChem, 2025. View Source
